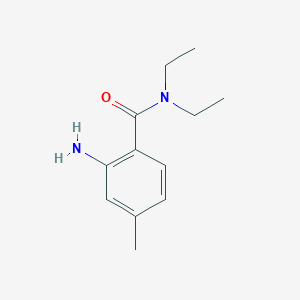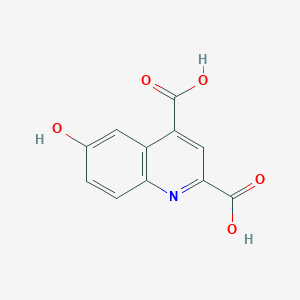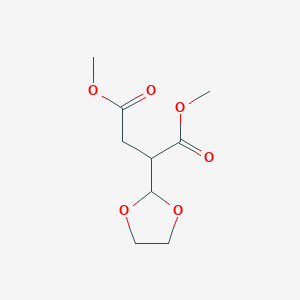
Dimethyl 3-methylbut-3-en-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methylbut-3-en-1-yl phosphate is an organic compound that belongs to the class of isoprenoid phosphates. This compound is characterized by its phosphate group linked to an isoprene unit, making it a significant intermediate in various biochemical pathways, particularly in the biosynthesis of terpenoids and other isoprenoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylbut-3-en-1-yl phosphate can be synthesized through the methylerythritol phosphate (MEP) pathway. One of the key intermediates in this pathway is (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate, which can be converted to dimethylallyl diphosphate and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes to catalyze the conversion of precursors through the MEP pathway .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methylbut-3-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dimethyl 3-methylbut-3-en-1-yl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other isoprenoids.
Biology: It plays a role in the biosynthesis of essential biomolecules in plants and microorganisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl 3-methylbut-3-en-1-yl phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl diphosphate and isopentenyl diphosphate, which are then used to synthesize various terpenoids. These terpenoids play crucial roles in cellular processes, including membrane structure, signaling, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylallyl diphosphate: Another isoprenoid phosphate that serves as a precursor in the biosynthesis of terpenoids.
Isopentenyl diphosphate: An isomer of dimethylallyl diphosphate, also involved in terpenoid biosynthesis.
Uniqueness
Dimethyl 3-methylbut-3-en-1-yl phosphate is unique due to its specific structure and role in the MEP pathway. Unlike its isomers, it serves as a direct precursor to both dimethylallyl diphosphate and isopentenyl diphosphate, making it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .
Propiedades
Número CAS |
89002-41-5 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
dimethyl 3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h1,5-6H2,2-4H3 |
Clave InChI |
ZEFDQQREAAEOPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCOP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)


![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)

![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)

